molecular formula C17H18Cl3N3S B7785812 N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride

N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride

Cat. No.: B7785812
M. Wt: 402.8 g/mol
InChI Key: DOEZINAKLRRSQH-UHFFFAOYSA-N
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Description

N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride is a complex organic compound characterized by its unique structure, which includes an anilino group, a dichlorobenzyl sulfanyl moiety, and a methanaminium chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride typically involves multiple steps. The process begins with the preparation of the anilino group, followed by the introduction of the dichlorobenzyl sulfanyl moiety. The final step involves the formation of the methanaminium chloride group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, allowing for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anilino derivatives and dichlorobenzyl sulfanyl compounds. Examples include:

  • N-[({anilino[(2,4-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride
  • N-[({anilino[(2,6-difluorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride

Uniqueness

What sets N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[[anilino-[(2,6-dichlorophenyl)methylsulfanyl]methylidene]amino]methylidene-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3S.ClH/c1-22(2)12-20-17(21-13-7-4-3-5-8-13)23-11-14-15(18)9-6-10-16(14)19;/h3-10,12H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEZINAKLRRSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CN=C(NC1=CC=CC=C1)SCC2=C(C=CC=C2Cl)Cl)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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